4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is a synthetic organic compound with the molecular formula C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol . This compound is characterized by its bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protected amino group. It is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the carboxylic acid group: This can be achieved through various methods, such as oxidation of an alcohol or hydrolysis of an ester.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Major Products
Deprotected amine: Removal of the Boc group yields the free amine.
Alcohol: Reduction of the carboxylic acid group results in the corresponding alcohol.
Carboxylate salt: Oxidation of the carboxylic acid can form carboxylate salts.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical research: The compound is used in the development of new drugs, particularly as a precursor for amino acid derivatives.
Biological studies: It is used in the study of enzyme-substrate interactions and protein modifications.
Industrial applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butoxycarbonyl)amino)methylbicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but with a methyl group attached to the amino group.
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its combination of a stable bicyclic core and a Boc-protected amino group, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-7-4-13(5-8-14,6-9-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRWVWMHESZXMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631034 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863304-76-1 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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